molecular formula C16H21N5O B14089901 N'-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide

N'-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B14089901
M. Wt: 299.37 g/mol
InChI Key: GPEOSYGGLVTOJB-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of the tert-butyl group and the aminophenyl group further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide typically involves the condensation of 4-aminobenzaldehyde with 5-tert-butyl-1H-pyrazole-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is often heated to reflux to ensure complete condensation and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N’-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
  • N’-[(1Z)-1-(4-aminophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(1Z)-1-(4-aminophenyl)ethylidene]-5-tert-butyl-1H-pyrazole-3-carbohydrazide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H21N5O

Molecular Weight

299.37 g/mol

IUPAC Name

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-5-tert-butyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H21N5O/c1-10(11-5-7-12(17)8-6-11)18-21-15(22)13-9-14(20-19-13)16(2,3)4/h5-9H,17H2,1-4H3,(H,19,20)(H,21,22)/b18-10-

InChI Key

GPEOSYGGLVTOJB-ZDLGFXPLSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=NNC(=C1)C(C)(C)C)/C2=CC=C(C=C2)N

Canonical SMILES

CC(=NNC(=O)C1=NNC(=C1)C(C)(C)C)C2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.